molecular formula C16H18FN3O B2597830 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-28-5

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2597830
CAS No.: 2097931-28-5
M. Wt: 287.338
InChI Key: FYKPRLQDLGLIBM-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound for research use only, intended for discovery biology and early-stage drug discovery efforts. This molecule is a benzamide derivative featuring a pyrazole-substituted cyclohexyl group. The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active agents and FDA-approved drugs across diverse therapeutic areas, including anti-inflammatory, antipsychotic, and anti-obesity applications . The structural architecture of this compound suggests potential for interaction with various biological targets. Researchers may find value in this molecule as a building block for chemical library synthesis, a starting point for structure-activity relationship (SAR) exploration, or a tool compound in probing pyrazole-based pharmacology. Its specific research applications and mechanism of action are investigator-dependent and warrant further experimental characterization. This product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-13-4-2-12(3-5-13)16(21)19-14-6-8-15(9-7-14)20-11-1-10-18-20/h1-5,10-11,14-15H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPRLQDLGLIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as potassium fluoride or silver fluoride.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.

    Benzamide formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar benzoylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Potassium fluoride, silver fluoride, and halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in the pathway.

Comparison with Similar Compounds

Structural Insights :

  • Belizatinib’s benzimidazole core and extended piperidine side chain contribute to higher molecular weight and reduced solubility compared to the simpler pyrazole-containing target compound.
  • The cis-4-(isopropylcarbamoyl)cyclohexyl group in Belizatinib may improve target selectivity via steric effects, whereas the target compound’s pyrazole offers a more compact binding motif .

Activity and Pharmacokinetic Considerations

  • Electron-Withdrawing Groups : Both the target compound and Belizatinib utilize a 4-fluorobenzamide group, which enhances binding affinity to kinase ATP pockets through dipole interactions .
  • Heterocyclic Influence: Pyrazole (target) vs.
  • Conformational Flexibility : The cyclohexyl group in the target compound allows for chair-to-chair interconversion, which may optimize binding geometry compared to rigidified analogues like Belizatinib’s cis-cyclohexylcarbamoyl group .

Biological Activity

4-Fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. It features a fluorine atom, a pyrazole ring, and a cyclohexyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have been reported to inhibit succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle, which plays a crucial role in cellular respiration and energy production.

Potential Mechanisms:

  • Hydrogen Bonding: The compound may form hydrogen bonds with target enzymes or receptors, enhancing its binding affinity.
  • π-π Interactions: The aromatic components of the molecule can engage in π-π stacking interactions with aromatic amino acids in protein structures.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition: In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutic agents .
  • Mechanism of Action: Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest and induces apoptosis via activation of caspase pathways .
Cell Line IC50 Value (µM) Mechanism
MCF-70.48Apoptosis induction
HCT-1160.78Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation effectively, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A recent study investigated the effects of this compound on various cancer models:

  • Study Design: Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Findings: Significant tumor reduction was observed at higher doses, correlating with increased apoptosis markers in tumor tissues. Histological analysis revealed a decrease in tumor cell density and an increase in necrotic areas .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Cyclohexylamine Functionalization : Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, Mannich reactions have been used to attach heterocycles to cyclohexane derivatives (e.g., with 4-chloro-2-(1H-pyrazol-3-yl)phenol) .

Benzamide Coupling : React 4-fluorobenzoic acid derivatives (e.g., activated esters or acyl chlorides) with the functionalized cyclohexylamine. Amide bond formation can be optimized using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) improves purity. Yields >70% are achievable with stoichiometric control and low-temperature conditions .

Q. How does the presence of fluorine and pyrazole moieties influence the compound's physicochemical properties?

  • Methodological Answer :
  • Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.8–3.2), as observed in fluorobenzamide analogs. It also increases bioavailability by reducing CYP450-mediated oxidation .
  • Pyrazole : Introduces hydrogen-bonding capabilities (N–H groups) and π-π stacking interactions, critical for target binding. Computational studies (e.g., DFT) show pyrazole’s planar geometry improves affinity for hydrophobic enzyme pockets .
  • Cyclohexyl Group : Confers conformational flexibility, balancing rigidity for target engagement and solubility in polar solvents (e.g., DMSO) .

Q. What analytical techniques are essential for characterizing this compound's purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., fluorine at C4 of benzamide, pyrazole protons at δ 7.2–8.1 ppm) .
  • LC-MS/MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials).
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexyl-pyrazole linkage, as demonstrated in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound against biological targets?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modifications (e.g., replacing fluorine with Cl/CH3_3, varying pyrazole substituents). For example, 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives show enhanced enzyme inhibition .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like acps-pptase, a bacterial enzyme involved in lipid biosynthesis. Compare with co-crystallized ligands (e.g., trifluoromethylpyridine analogs) .
  • In Vitro Assays : Screen against bacterial strains (MIC values) or cancer cell lines (IC50_{50}), correlating substituent effects with activity. For example, trifluoromethyl groups improve potency 10-fold in related compounds .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Verify activity thresholds using gradient concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular proliferation tests to confirm target specificity. For instance, discrepancies in antimicrobial activity may arise from off-target effects in whole-cell vs. enzyme-only systems .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify conserved pharmacophores .

Q. What experimental approaches are suitable for identifying the compound's metabolic pathways and degradation products?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Fluorine substitution typically reduces oxidative metabolism .
  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1N HCl/NaOH, H2_2O2_2). Major degradation products include hydrolyzed benzamide (4-fluorobenzoic acid) and pyrazole ring-opened derivatives .
  • Isotope-Labeling : Use 18O^{18}O-H2_2O or 13C^{13}C-glucose in bacterial cultures to trace metabolic incorporation .

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